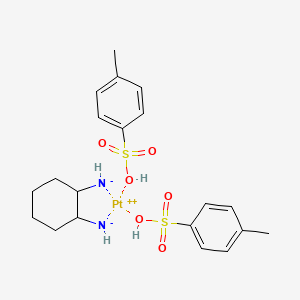
Platinum, (1,2-cyclohexanediamine-N,N')bis(4-methylbenzenesulfonato-O)-, (SP-4-2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) is a platinum-based compound with the molecular formula C20H26N2O6PtS2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a platinum center coordinated with 1,2-cyclohexanediamine and 4-methylbenzenesulfonato ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) typically involves the reaction of platinum salts with 1,2-cyclohexanediamine and 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving platinum salts in an appropriate solvent.
- Adding 1,2-cyclohexanediamine to the solution.
- Introducing 4-methylbenzenesulfonic acid to the mixture.
- Stirring the reaction mixture at a specific temperature and pH.
- Isolating and purifying the product through crystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of advanced purification methods, such as chromatography and recrystallization, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 4-methylbenzenesulfonato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used. The reactions are conducted under controlled temperatures.
Substitution: Ligand substitution reactions often involve the use of other sulfonic acids or amines as reagents. The conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of platinum(IV) complexes, while reduction can yield platinum(II) complexes. Substitution reactions result in new platinum complexes with different ligands.
Scientific Research Applications
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and DNA.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inhibiting cell proliferation. The compound may also interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with a different ligand structure but similar biological activity.
Oxaliplatin: A platinum compound with a distinct ligand system, used in cancer therapy.
Uniqueness
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) is unique due to its specific ligand arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes and interact with biological molecules makes it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
65296-78-8 |
|---|---|
Molecular Formula |
C20H28N2O6PtS2 |
Molecular Weight |
651.7 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)azanide;4-methylbenzenesulfonic acid;platinum(2+) |
InChI |
InChI=1S/2C7H8O3S.C6H12N2.Pt/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-5-3-1-2-4-6(5)8;/h2*2-5H,1H3,(H,8,9,10);5-8H,1-4H2;/q;;-2;+2 |
InChI Key |
SZDCOHRCODRRBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(C(C1)[NH-])[NH-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















